molecular formula C18H17NO5S B1235533 5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester CAS No. 1164481-94-0

5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester

Cat. No.: B1235533
CAS No.: 1164481-94-0
M. Wt: 359.4 g/mol
InChI Key: HTYFKYNJJYRMJB-CMDGGOBGSA-N
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Description

4-[[3-methoxycarbonyl-4-methyl-5-(phenylmethyl)-2-thiophenyl]amino]-4-oxo-2-butenoic acid is a thiophenecarboxylic acid.

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzo[b] thiophene derivatives, such as the 5-methyl-6-methoxy- and 5-methoxy-6-methylbenzo[b] thiophene-2-carboxylic acids, has been explored. These compounds are characterized by decarboxylation to the corresponding isomeric benzo[b]thophenes and can be esterified to their methyl esters (Campaigne & Abe, 1975).

Electrophilic Reactions

In research on electrophilic reactions promoted by samarium diiodide, methyl thiophene-2-carboxylate and related compounds were used as synthetic equivalents for various long-chain esters. This approach led to the production of compounds with remote hydroxyl and carboxyl groups, showcasing the versatility of thiophene-incorporating compounds (Yang et al., 2000).

Biological Activity

Research into the synthesis and biological activity of compounds such as 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters, which share structural features with 5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester, revealed their potential as calcium channel blockers. These compounds were evaluated in vitro using electrophysiological techniques, demonstrating their potential in medical research (Atwal et al., 1987).

Cycloaddition Reactions

The compound was also investigated in cycloaddition reactions. Studies on compounds like 3-vinylthiophen revealed a range of products including benzo[b]thiophen carboxylates and their derivatives, indicating the compound's applicability in complex chemical reactions (Abarca et al., 1987).

Properties

IUPAC Name

(E)-4-[(5-benzyl-3-methoxycarbonyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-11-13(10-12-6-4-3-5-7-12)25-17(16(11)18(23)24-2)19-14(20)8-9-15(21)22/h3-9H,10H2,1-2H3,(H,19,20)(H,21,22)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYFKYNJJYRMJB-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C=CC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C=C/C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester
Reactant of Route 2
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5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester
Reactant of Route 3
5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester
Reactant of Route 4
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5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester
Reactant of Route 5
5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester
Reactant of Route 6
5-Benzyl-2-(3-carboxy-acryloylamino)-4-methyl-thiophene-3-carboxylic acid methyl ester

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